6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a beta-carboline core, a piperazine ring, and both chloro and fluoro substituents, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the amidrazones can be synthesized via direct interaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . This is followed by intramolecular cyclization mediated by polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share the piperazine ring and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the beta-carboline core, sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H27ClFN5O2 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
6-chloro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C25H27ClFN5O2/c26-17-1-6-22-21(15-17)20-8-10-32(16-23(20)29-22)25(34)28-9-7-24(33)31-13-11-30(12-14-31)19-4-2-18(27)3-5-19/h1-6,15,29H,7-14,16H2,(H,28,34) |
InChI Key |
CLFOTKRGDDCPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.